molecular formula C15H16N2O3S B6539881 N'-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060226-32-5

N'-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide

Cat. No.: B6539881
CAS No.: 1060226-32-5
M. Wt: 304.4 g/mol
InChI Key: QNENNEXNHOZLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide is an organic compound characterized by the presence of both methoxyphenyl and thiophenyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzylamine and 3-thiophenemethylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-methoxybenzylamine with a suitable protecting group to prevent unwanted side reactions.

    Coupling Reaction: The protected intermediate is then coupled with 3-thiophenemethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the protecting group under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide
  • N’-[(2-methoxyphenyl)methyl]-N-[(furan-3-yl)methyl]ethanediamide
  • N’-[(2-methoxyphenyl)methyl]-N-[(pyridin-3-yl)methyl]ethanediamide

Uniqueness

N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide is unique due to the specific combination of methoxyphenyl and thiophenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-20-13-5-3-2-4-12(13)9-17-15(19)14(18)16-8-11-6-7-21-10-11/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNENNEXNHOZLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.